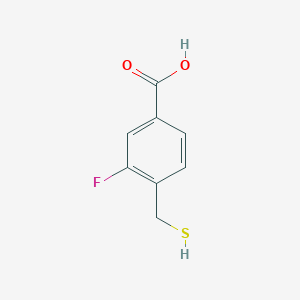

3-Fluoro-4-(sulfanylmethyl)benzoic acid

Vue d'ensemble

Description

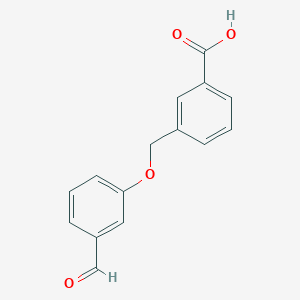

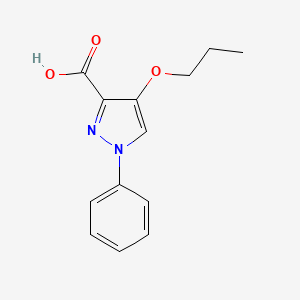

3-Fluoro-4-(sulfanylmethyl)benzoic acid is a unique organic compound. It has a molecular formula of C8H7FO2S and an average mass of 186.203 Da .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(sulfanylmethyl)benzoic acid consists of a benzoic acid core with a fluorine atom at the 3rd position and a sulfanylmethyl group at the 4th position .Applications De Recherche Scientifique

Synthesis and Characterization

Fluorinated Phthalazinone Monomer and Polymers

3-Fluorophenol and phthalic anhydride are used to synthesize 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA), leading to the creation of 4-(2-fluoro-4-hydroxyphenyl)-phthlazin-1(2 H )-one (FDHPZ). FDHPZ is further polymerized to develop materials with potential applications in engineering plastics and membrane materials due to their good solubility and excellent thermal properties. These polymers are also promising for optical waveguides (Xiao et al., 2003).

Properties of Binary Mixtures from Hydrogen Bonded Liquid Crystals

Linear supra-molecular liquid crystals like 4-(octyloxy) benzoic acid (8OBA) and 4-(octyloxy)-3-fluoro benzoic acid (8OBAF) show varied thermal and phase behavior. The influence of a fluorine atom in benzene ring core compounds on electro-optical and optical properties has been explored, with findings indicating rich phase variance compared to the 80BA, suggesting potential applications in electro-optical devices and materials (Fouzai et al., 2018).

Changes in Herbicide Activity by Selective Fluorine Substitution

The introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) alters its herbicidal properties, with 'fluorobentranil' emerging as the most active compound. These findings highlight the role of selective fluorine substitution in enhancing the activity and selectivity of herbicides like bentranil and Classic® analogues (Hamprecht et al., 2004).

Analytical Applications

Analytical Methods for Determination of Fluorinated Aromatic Carboxylic Acids

Fluorobenzoic acids serve as vital chemical tracers in various applications like hydrothermal, geothermal, leaching, and oilfield processes. The review focuses on advancements in extraction techniques (e.g., solid-phase extraction) and determination techniques (e.g., Gas chromatography coupled with mass spectrometry, Liquid chromatography with mass spectrometry) for analyzing fluorinated benzoic acids, emphasizing the achievement of the lowest possible limit of concentration (Kumar & Sharma, 2021).

Gas Phase Measurements of Mono-fluoro-benzoic Acids

The study involves measuring the microwave spectrum of mono-fluoro-benzoic acids, including 2-fluoro-, 3-fluoro-, and 4-fluoro-benzoic acid. The gas phase homodimer of 3-fluorobenzoic acid was detected, offering insights into molecular structures relevant for further scientific studies and potential applications in molecular spectroscopy (Daly et al., 2015).

Propriétés

IUPAC Name |

3-fluoro-4-(sulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPMGUOIMIQSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(sulfanylmethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)

![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)